3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
3-pyridin-4-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)16-1-3-17(4-2-16)31(29,30)28-13-11-27(12-14-28)19-6-5-18(25-26-19)15-7-9-24-10-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYFGLZVDBPNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to conformational changes in the target proteins, affecting their activity and downstream signaling pathways.
Biological Activity
The compound 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be described as follows:
- Core Structure : Pyridazine ring substituted with a pyridine and a piperazine moiety.
- Functional Groups : The presence of a trifluoromethyl group and a benzenesulfonyl group enhances its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyridine and piperazine moieties have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of sulfonyl groups is often associated with anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may interact with various receptors in the body, modulating their activity to exert therapeutic effects.
- Cell Signaling Pathways : The compound could influence key signaling pathways that regulate cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar pyridazine derivatives. Results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of related compounds were assessed using an LPS-induced inflammation model in mice. The study found that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to controls, suggesting its potential utility in treating inflammatory diseases.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals. Its structure suggests potential activity as an inhibitor for various biological targets, particularly in the realm of cancer treatment and as an anti-inflammatory agent. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for drug formulation.
- Case Study: Kinase Inhibition
Recent studies have indicated that similar compounds with pyridazine moieties exhibit inhibitory activity against kinases involved in cancer progression. For instance, compounds with structural similarities to 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine have shown promise as inhibitors for IKK2, a kinase implicated in inflammatory pathways and tumorigenesis .
Agrochemical Applications
The compound has also been investigated for its potential use as a pesticide or herbicide. The incorporation of the pyridine and piperazine groups can enhance the compound's interaction with biological systems in plants and pests.
- Case Study: Phytopathogenic Microorganism Control
Patents have documented the use of structurally related compounds for controlling phytopathogenic microorganisms, suggesting that modifications like those found in this compound could lead to effective agrochemical agents .
Material Science
The unique electronic properties conferred by the trifluoromethyl group and the overall molecular structure make this compound a candidate for use in advanced materials, such as organic semiconductors or sensors.
Comparison with Similar Compounds
Implications for Drug Design
- Sulfonyl vs. Heteroaryl Groups : The target’s sulfonyl group may improve kinase selectivity over pyrimidinyl analogues (e.g., MW069a) due to steric and electronic differences.
- CF₃ vs. Biphenyl : The CF₃ group balances lipophilicity and solubility better than biphenylsulfonyl groups, which are prone to aggregation.
- Core Scaffold : Pyridazine-based compounds (target, MW069a) show promise in kinase inhibition, whereas thiazole-urea derivatives () may target unrelated pathways.
Future studies should prioritize synthesizing the target compound and profiling its kinase inhibition activity relative to these analogues.
Preparation Methods
Mono-Sulfonylation of Piperazine
Piperazine’s two secondary amines necessitate controlled sulfonylation to avoid disubstitution. A Boc-protection strategy ensures regioselectivity:
-
Protection :
-Boc-piperazine is synthesized by treating piperazine with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA). -
Sulfonylation :
Reacting -Boc-piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride (1 eq) in DCM/TEA yields -Boc--[4-(trifluoromethyl)benzenesulfonyl]piperazine. -
Deprotection :
Boc removal via trifluoroacetic acid (TFA) in DCM affords 4-[4-(trifluoromethyl)benzenesulfonyl]piperazine as a hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, TEA, DCM, 0°C → RT | 92% |
| Sulfonylation | Sulfonyl chloride, TEA, DCM, RT | 85% |
| Deprotection | TFA/DCM (1:1), RT | 95% |
Functionalization of the Pyridazine Core
The pyridazine scaffold is derived from 3,6-dichloropyridazine, leveraging its reactivity at positions 3 and 6.
Nucleophilic Aromatic Substitution at Position 6
Position 6’s chloride is preferentially displaced due to electronic and steric factors:
-
Reaction Setup :
3,6-Dichloropyridazine (1 eq), 4-[4-(trifluoromethyl)benzenesulfonyl]piperazine (1.2 eq), and K₂CO₃ (2 eq) in ethanol are refluxed for 12 hours. -
Workup :
The crude product is purified via silica gel chromatography (hexanes:EtOAc = 3:1) to yield 6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-3-chloropyridazine.
Optimization Notes :
Suzuki-Miyaura Coupling at Position 3
The 3-chloro substituent is replaced with pyridin-4-yl via palladium-catalyzed cross-coupling:
-
Triflate Activation :
To enhance reactivity, 3-chloro is converted to triflate using Tf₂O (2 eq) and 2,6-lutidine (3 eq) in DCM at 0°C. -
Coupling Conditions :
The triflate intermediate (1 eq), pyridin-4-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3 eq) in toluene/ethanol (2:1) are heated at 80°C for 8 hours. -
Purification :
Column chromatography (EtOAc:MeOH = 9:1) isolates the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Triflation) | 88% |
| Yield (Coupling) | 76% |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes and Comparative Analysis
Direct Sequential Substitution
An alternative pathway involves substituting position 3 first:
-
Suzuki Coupling :
3-Iodo-6-chloropyridazine + pyridin-4-ylboronic acid → 3-(pyridin-4-yl)-6-chloropyridazine. -
Piperazine Substitution :
6-Chloro intermediate + sulfonylated piperazine → target compound.
Challenges :
One-Pot Tandem Reactions
Recent advances explore tandem substitution-coupling sequences:
-
Simultaneous Activation :
3,6-Dichloropyridazine reacts with sulfonylated piperazine and pyridin-4-ylboronic acid in a single pot using Pd/XPhos catalyst.
Outcome :
-
Reduced steps but lower selectivity (40% yield).
-
Requires rigorous optimization of catalyst loading and temperature.
Critical Reaction Parameters and Scalability
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. A common approach includes:
Piperazine functionalization : Reacting piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
Pyridazine coupling : Introducing the pyridin-4-yl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Critical factors : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–110°C) significantly impact reaction efficiency. For example, higher temperatures (>100°C) may degrade sensitive trifluoromethyl groups .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyridazine and piperazine rings. Aromatic protons in the pyridin-4-yl group appear as doublets near δ 8.5–9.0 ppm .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 466.1) and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl group and π-π stacking between aromatic rings, as seen in related pyridazine derivatives .
Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?
- Methodological Answer : The compound’s sulfonamide and pyridazine motifs suggest interactions with:
- Enzymes : Serine hydrolases or kinases, validated via fluorogenic substrate assays (e.g., measuring IC₅₀ values using ADP-Glo™ kinase assays) .
- GPCRs : Screening against adrenergic or serotonin receptors using radioligand displacement (e.g., H-5-HT for 5-HT₂A) .
- Assay design : Include positive controls (e.g., known inhibitors) and use HEK293 cells transfected with target receptors to minimize off-target noise .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against viral proteases?
- Methodological Answer : Systematic modifications include:
- Pyridazine ring substitutions : Replacing pyridin-4-yl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity at the C6 position .
- Piperazine sulfonamide variations : Introducing bulkier aryl groups (e.g., 3,4-dichlorophenyl) to improve hydrophobic interactions with protease active sites .
- Data-driven optimization : Use computational docking (e.g., AutoDock Vina) to predict binding poses, followed by enzymatic assays (e.g., HIV-1 protease inhibition) .
Q. What strategies resolve contradictory bioactivity data across different in vitro assays?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or ionic strength alters sulfonamide ionization, affecting binding. Standardize buffers (e.g., PBS) and validate with LC-MS to confirm compound stability .
- Cell line variability : Use isogenic cell lines (e.g., CRISPR-edited HEK293) to control for genetic background effects .
- Orthogonal validation : Combine enzymatic assays with SPR (surface plasmon resonance) to measure binding kinetics (e.g., , /) .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodological Answer :
- Pharmacophore mapping : Tools like Schrödinger’s Phase identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET prediction : Use QSAR models (e.g., ADMET Predictor™) to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and plasma protein binding (>90% suggests low bioavailability) .
- Mitigation : Introduce polar groups (e.g., hydroxyls) to reduce logP values, as logP >5 correlates with phospholipidosis risk .
Data Contradiction Analysis
Q. Why does this compound show divergent IC₅₀ values in enzymatic vs. cell-based assays?
- Methodological Answer : Discrepancies may stem from:
- Membrane permeability : The compound’s high logD (∼3.5) limits cellular uptake, reducing apparent potency in cell-based assays. Use PAMPA (parallel artificial membrane permeability assay) to quantify permeability .
- Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP2D6) in cell cultures. Co-administer CYP inhibitors (e.g., ketoconazole) or synthesize deuterated analogs to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
